1-Bromo-4-(difluoromethoxy)benzene

説明

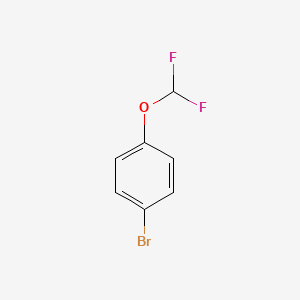

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIYZUFTROJBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371764 | |

| Record name | 1-Bromo-4-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5905-69-1 | |

| Record name | 1-Bromo-4-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(difluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 4 Difluoromethoxy Benzene and Its Analogs

Strategies for the Installation of the Difluoromethoxy Group

The direct incorporation of the difluoromethoxy group onto an aromatic ring presents unique synthetic challenges. Traditional methods often require harsh conditions or pre-functionalized substrates, limiting their scope and applicability, especially in late-stage functionalization. acs.orgnih.gov Modern synthetic chemistry has addressed these limitations through the development of innovative strategies, including photoredox catalysis, radical difluoromethoxylation, and metal-mediated approaches.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-heteroatom bonds under mild conditions. nih.gov This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single electron transfer (SET) processes, generating radical intermediates that drive the desired transformation. nih.govrsc.org

In the context of difluoromethoxylation, a photocatalyst, such as an iridium or ruthenium complex, is excited by visible light. The excited photocatalyst then interacts with a suitable difluoromethoxylating reagent, leading to the generation of a difluoromethoxy radical (•OCF₂H). rsc.orgresearchgate.net This radical can then add to an aromatic substrate, like bromobenzene, to form a difluoromethoxylated cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation yield the final product, 1-bromo-4-(difluoromethoxy)benzene. rsc.org

A key advantage of this method is its operational simplicity and the use of bench-stable reagents at room temperature. nih.gov Furthermore, it exhibits broad functional group tolerance, allowing for the late-stage difluoromethoxylation of complex and biorelevant molecules. nih.gov Researchers have developed shelf-stable pyridinium-based reagents, such as 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, which serve as effective sources of the difluoromethoxy radical under blue light irradiation. acs.orgacs.org

Table 1: Examples of Photocatalytic Difluoromethoxylation of Arenes

| Entry | Arene Substrate | Product | Yield (%) |

| 1 | Bromobenzene | This compound | 55 |

| 2 | Chlorobenzene | 1-Chloro-4-(difluoromethoxy)benzene | 62 |

| 3 | Fluorobenzene | 1-Fluoro-4-(difluoromethoxy)benzene | 48 |

Data compiled from representative studies on photoredox-catalyzed difluoromethoxylation.

Catalytic Radical Difluoromethoxylation of (Hetero)arenes

Building upon the principles of photoredox catalysis, direct C-H difluoromethoxylation of arenes and heteroarenes via a radical pathway represents a significant advancement. nih.gov This strategy avoids the need for pre-functionalized starting materials, such as aryl halides or boronic acids, offering a more atom-economical and streamlined approach. nih.govnih.gov

The process typically involves a redox-active difluoromethoxylating reagent and a photocatalyst. rsc.org Upon activation, the reagent generates the difluoromethoxy radical, which then engages in a radical aromatic substitution reaction with the (hetero)arene. rsc.orgnih.gov This method has been successfully applied to a wide range of substrates, including those with various electronic properties and substitution patterns. nih.gov The tolerance of halide substituents is particularly noteworthy, as it provides a handle for further synthetic transformations through cross-coupling reactions. nih.gov

Metal-Mediated Difluoromethylation Protocols

Transition metal catalysis offers a powerful and versatile platform for the construction of C-F bonds. Nickel and gold catalysts, in particular, have been instrumental in developing novel methods for the synthesis of difluoromethoxylated compounds.

Nickel catalysis has been effectively employed in the cross-electrophile coupling of aryl bromides with difluoromethylating agents. chemrxiv.org This approach is particularly valuable as it can utilize non-ozone-depleting difluoromethyl sources. chemrxiv.org For instance, the coupling of an aryl bromide with difluoromethyl 2-pyridyl sulfone in the presence of a nickel catalyst provides a direct route to difluoromethylated arenes. chemrxiv.org This method has demonstrated a broad substrate scope, including various heteroaryl bromides. chemrxiv.org

Another nickel-catalyzed strategy involves the decarbonylative coupling of fluoroalkyl thioesters to form fluoroalkyl thioethers. nih.gov While not a direct C-O bond formation, this method highlights the utility of nickel in activating fluoroalkyl groups derived from readily available fluoroalkyl carboxylic acids. nih.gov

Gold catalysis has been explored for C-H activation and subsequent functionalization. researchgate.net While direct gold-mediated difluoromethoxylation is less common, the principles of gold-catalyzed C-C and C-heteroatom bond formation are relevant. researchgate.netchemrxiv.org Gold catalysts, often in combination with other catalytic systems, can facilitate the activation of C-H bonds in arenes, making them susceptible to attack by a suitable difluoromethylating reagent. chemrxiv.org The development of cooperative catalytic systems, for instance involving a gold complex and a chiral Brønsted acid, has enabled enantioselective C(sp²)-H functionalization, a strategy that could potentially be adapted for the synthesis of chiral difluoromethoxylated compounds. chemrxiv.org

Radical Difluoromethylation via Precursor Activation

The generation of difluoromethyl radicals from stable precursors is a cornerstone of many modern difluoromethylation methods. researchgate.netresearchgate.net These reactions are characterized by their mild conditions and high functional group tolerance. researchgate.netrsc.org

A variety of precursors have been developed to serve as sources of the •CF₂H radical. researchgate.net These include sulfone-based reagents and phosphonium (B103445) salts. chemrxiv.orgresearchgate.net Activation of these precursors can be achieved through various means, including photoredox catalysis or the use of an initiator. nih.govresearchgate.net Once generated, the difluoromethyl radical can participate in a range of transformations, including addition to arenes and heteroarenes. rsc.org For example, sodium difluoromethanesulfinate has been used as an inexpensive and commercially available source of the •CF₂H radical for the direct C-H difluoromethylation of heterocycles under visible-light-triggered conditions with oxygen as a green oxidant. nih.gov

Table 2: Comparison of Difluoromethyl Radical Precursors

| Precursor | Activation Method | Advantages |

| Difluoromethyl 2-pyridyl sulfone | Nickel Catalysis | Crystalline, non-ODS derived |

| Sodium difluoromethanesulfinate | Photoredox Catalysis | Inexpensive, commercially available |

| [Ph₃PCF₂H]Br | Photoredox Catalysis | Bench-stable phosphonium salt |

This table summarizes key features of different difluoromethyl radical precursors used in modern synthetic methodologies.

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) has emerged as a powerful mechanism for the formation of challenging chemical bonds, including the introduction of the difluoromethoxy group onto aromatic rings. Experimental and computational studies suggest that the photocatalytic C–H difluoromethoxylation of arenes and heteroarenes can proceed via an SET mechanism. nih.govrsc.org In this process, a photoredox catalyst, upon excitation by light, engages in a single electron transfer with a suitable difluoromethoxylating reagent. nih.govrsc.org This generates a radical intermediate that subsequently releases the electrophilic difluoromethoxy radical (•OCF₂H). nih.govrsc.org

This highly reactive •OCF₂H radical then adds to the aromatic ring of a substrate like benzene (B151609) to form a difluoromethoxylated cyclohexadienyl radical. Subsequent oxidation and deprotonation of this intermediate yield the desired difluoromethoxylated aromatic product. nih.govrsc.org This method is advantageous due to its operational simplicity, use of bench-stable reagents, and mild, room-temperature reaction conditions. nih.govrsc.org The electrophilic nature of the OCF₂H radical has been confirmed through competition experiments, which show a preference for reaction with electron-rich arenes. nih.gov

The SET mechanism is not limited to photocatalysis. It has also been observed in the reaction of specific Lewis pairs, such as tris(pentafluorophenyl)borane (B72294) and N,N-dialkylanilines, which can generate radical-ion pairs through an inherent SET process. nih.gov This opens avenues for catalytic carbon-carbon bond formation initiated by the generation of radical species. nih.gov Furthermore, the deprotonated form of diphenylthiourea can act as a potent photocatalyst, promoting the reductive cleavage of aryl bromide bonds via an SET mechanism under visible light, generating aryl radicals for subsequent reactions. rsc.org

Halogen Atom Abstraction Strategies

Halogen atom abstraction represents another key strategy in radical chemistry for the functionalization of molecules. Theoretical studies have investigated halogen exchange reactions, such as YX + •CHO → Y• + XCHO (where Y and X are different halogens), providing insight into the kinetics and thermodynamics of these abstraction processes. rsc.org While not directly involving the synthesis of this compound, these fundamental studies inform the principles of radical-mediated halogen transfer.

In the context of difluoromethoxylation, radical processes are central. For instance, the photocatalytic difluoromethoxylation of arenes proceeds via the generation of the •OCF₂H radical. nih.gov The success of this C-H functionalization hinges on the formation and subsequent reaction of this radical, which adds to the arene. nih.gov The reaction conditions are designed to favor the generation of this radical species, which then participates in the desired bond formation. This strategy is particularly valuable as it can tolerate halide substituents on the aromatic ring, such as bromide, providing a handle for further synthetic transformations through methods like metal-catalyzed cross-coupling reactions. nih.gov

Late-Stage Functionalization (LSF) Techniques

Late-stage functionalization (LSF) is a crucial strategy in modern chemistry, particularly in drug discovery and materials science, as it allows for the modification of complex molecules at a late point in the synthetic sequence. wikipedia.orgnih.gov This approach avoids the need for de novo synthesis of each analog, significantly reducing synthetic effort. wikipedia.org LSF reactions are characterized by their high chemoselectivity, enabling the modification of a specific functional group or C-H bond in the presence of many others. wikipedia.org

The introduction of the difluoromethoxy group is a prime example of a valuable LSF transformation. Photocatalytic methods have been developed for the direct C-H difluoromethoxylation of arenes and heteroarenes without requiring pre-functionalization of the aromatic ring. nih.govrsc.org This radical-based aromatic substitution is operationally simple, proceeds at room temperature, and tolerates a wide variety of functional groups, making it suitable for the late-stage modification of biologically relevant molecules. nih.gov The ability to introduce the OCF₂H group at a late stage facilitates the rapid generation of analogs for structure-activity relationship (SAR) studies. nih.gov

LSF is not limited to C-H functionalization. The conversion of other functional groups, such as phenols to difluoromethyl ethers, can also be achieved in a late-stage fashion. nih.govrsc.org For example, a one-pot protocol can convert aryl halides to aryl difluoromethyl ethers through a sequence of borylation, oxidation, and difluoromethylation. nih.gov These methods highlight the power of LSF to efficiently generate structural diversity in complex molecular scaffolds. wikipedia.orgresearchgate.netspirochem.com

Radiosynthetic Methodologies for Fluorine-18 (B77423) Labeling

The radioisotope fluorine-18 (¹⁸F) is paramount in positron emission tomography (PET), a non-invasive imaging technique used in clinical diagnostics and preclinical research. nih.gov The development of efficient methods for incorporating ¹⁸F into molecules of interest is therefore a significant area of research. nih.govebi.ac.uk

A general method for the fluorine-18 labeling of difluoromethyl (CF₂H) groups has been developed. nih.govresearchgate.net This technique utilizes a frustrated Lewis pair to mediate the selective activation of a C-F bond in a two-step defluorination/radiofluorination sequence. nih.govresearchgate.net A key advantage of this method is that the target molecule itself can serve as the starting material for the radiosynthesis. nih.govresearchgate.net The process involves the formation of stable salt precursors that can be isolated before the final radiofluorination step, which proceeds with good radiochemical yields and high molar activities. nih.govresearchgate.net

Other strategies for ¹⁸F-labeling include nucleophilic substitution on activated aromatic systems and the use of prosthetic groups. nih.gov For instance, direct labeling of peptides can be achieved by displacing an activated nitro group with [¹⁸F]fluoride. nih.gov Another innovative approach involves the use of silicon-fluoride acceptor (SiFA) moieties, which allow for simple and efficient ¹⁸F-labeling under mild conditions. youtube.com These diverse methodologies are crucial for expanding the library of ¹⁸F-labeled radiotracers available for PET imaging. nih.gov

Synthetic Transformations Involving the Aromatic Bromine Moiety

The bromine atom in this compound serves as a versatile functional handle, enabling a wide range of synthetic transformations to build more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org The bromine substituent in this compound makes it an excellent substrate for these transformations. innospk.com

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron species, is widely used to create biaryl structures, styrenes, and polyolefins. wikipedia.orgharvard.edu In a typical Suzuki reaction, this compound would react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. harvard.edulibretexts.org This reaction is noted for its mild conditions and tolerance of a broad range of functional groups. harvard.edu

The Heck reaction is another pivotal palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgresearchgate.net Reacting this compound with an alkene under Heck conditions—typically a palladium catalyst and a base—would result in the formation of a substituted alkene. organic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the product and regenerate the catalyst. youtube.com The Heck reaction is particularly valued for its excellent trans selectivity in the resulting alkene product. organic-chemistry.org

These cross-coupling reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and materials. innospk.com For instance, the Suzuki coupling of 1-bromo-4-(1-octynyl)benzene with various arylboronic acids has been shown to proceed in high yields. researchgate.net Similarly, 4-bromo-6H-1,2-oxazines have been successfully coupled with phenylboronic acid via the Suzuki reaction and with alkynes via the Sonogashira coupling. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table provides illustrative examples of Suzuki and Heck reactions with similar aryl bromides, as specific data for this compound was not available in the search results.

| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 1-bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-precatalyst II, K₂CO₃, TBAB, H₂O | 1-(4-biphenylyl)-1-octyne | 95% | researchgate.net |

| Suzuki Coupling | 4-bromo-3,6-diphenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene | 3,4,6-triphenyl-6H-1,2-oxazine | 82% | nih.gov |

| Heck Reaction | Bromobenzene | Butyl acrylate | Pd Nanoparticles/Polyaniline | Butyl cinnamate | High | organic-chemistry.org |

| Sonogashira Coupling | 4-bromo-3,6-diphenyl-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene | 4-(Trimethylsilylethynyl)-3,6-diphenyl-6H-1,2-oxazine | Not specified | nih.gov |

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic compounds. The synthesis of aryl bromides, including this compound, is most commonly achieved through this pathway. nih.gov The general mechanism involves the attack of an electrophilic bromine species on the electron-rich benzene ring. This reaction typically proceeds in two main steps: the initial formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the rapid removal of a proton to restore the ring's aromaticity. libretexts.orgmsu.edu

The synthesis of this compound specifically involves the bromination of its precursor, 1-(difluoromethoxy)benzene. innospk.com The presence of the difluoromethoxy group on the benzene ring influences the reactivity and the position of the incoming bromine substituent, a concept known as regioselectivity. innospk.com

Handling and storing molecular bromine presents significant safety hazards due to its high toxicity and reactivity. nih.gov To mitigate these risks, various protocols have been developed to generate the brominating agent in situ, meaning directly within the reaction mixture. nih.govproquest.com This approach avoids the transportation and storage of hazardous bromine and allows for precise control over the amount of bromine produced, which can enhance selectivity. nih.gov

Several methods exist for the in situ generation of bromine or other electrophilic bromine species from more benign bromide sources like hydrobromic acid (HBr) or bromide salts. These methods typically involve an oxidizing agent to convert bromide (Br⁻) to an electrophilic form. nih.gov

One effective system involves treating dimethyl sulfoxide (B87167) (DMSO) with aqueous hydrobromic acid. This reaction generates bromodimethylsulfonium bromide in situ, which serves as a milder and more selective electrophilic brominating agent compared to elemental bromine. acs.org Other common oxidants used with HBr or bromide salts include sodium hypochlorite (B82951) (NaOCl), hydrogen peroxide, and Oxone. nih.gov For example, a continuous flow process can be employed where an oxidant like NaOCl reacts with HBr to produce bromine, which is immediately used in the subsequent bromination step. nih.gov Another approach describes a solvent-free method where molecular bromine is synthesized from gaseous HBr using potassium nitrate (B79036) (KNO₃) as a mild oxidizing agent. proquest.com

Table 1: Selected In Situ Bromination Systems

| Bromide Source | Oxidizing Agent / Co-reagent | Active Brominating Species (Proposed) | Key Features |

|---|---|---|---|

| Hydrobromic acid (HBr) | Dimethyl sulfoxide (DMSO) | Bromodimethylsulfonium bromide | Milder and more selective than Br₂. acs.org |

| Hydrobromic acid (HBr) or Potassium Bromide (KBr) | Sodium hypochlorite (NaOCl) | Molecular Bromine (Br₂) | Adaptable to continuous flow processes for improved safety. nih.gov |

| Hydrobromic acid (HBr) | Hydrogen Peroxide (H₂O₂) / Vanadium pentoxide | Perbromonium species | Offers mild conditions and high selectivity. organic-chemistry.org |

| Ammonium Bromide (NH₄Br) | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Electrophilic Bromine | Efficient, rapid, and occurs under mild conditions in methanol (B129727) or water. organic-chemistry.org |

In line with the principles of green chemistry, solvent-free reaction conditions are highly desirable as they reduce waste, simplify product purification, and can lower process costs. researchgate.netresearchgate.net Several methodologies have been developed for the bromination of aromatic compounds without the need for a solvent.

One prominent technique involves the use of N-bromosuccinimide (NBS) supported on a solid medium like alumina (B75360) (Al₂O₃). researchgate.net Alumina-supported NBS has been demonstrated as an efficient reagent for the ring bromination of various aromatic compounds under solvent-free conditions, often requiring just grinding the reactants together at room temperature. In the absence of the alumina support, these reactions are significantly slower. researchgate.net

Another innovative solvent-free approach involves the in situ generation of bromine from the reaction of solid potassium nitrate (KNO₃) and gaseous hydrogen bromide (HBr). proquest.comresearchgate.net The bromine formed in this solventless system can then be used to brominate activated aromatic compounds mixed into the solid reaction mixture. researchgate.net This method is advantageous as it does not require heating, uses a mild oxidizing agent, and simplifies the purification process. researchgate.net While effective for activated aromatics, the bromination of deactivated aromatic compounds under these conditions may require a catalyst. proquest.com

Table 2: Comparison of Solvent-Free Bromination Methods

| Reagent(s) | Conditions | Substrate Scope | Advantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) / Al₂O₃ | Grinding at room temperature | Activated aromatic compounds | Simple, rapid, safe, eliminates solvent waste. researchgate.net |

Directed Bromination and Regioselective Synthesis

When an electrophilic substitution reaction occurs on a substituted benzene ring, the existing substituent directs the incoming electrophile to a specific position (ortho, meta, or para). This control of position is known as regioselectivity and is critical for the synthesis of a specific isomer like this compound. nih.gov

The difluoromethoxy group (-OCHF₂) in the precursor, 1-(difluoromethoxy)benzene, is an ortho-para directing group. The oxygen atom, directly attached to the ring, has lone pairs of electrons that can be donated through resonance. This donation helps to delocalize and stabilize the positive charge of the arenium ion intermediate, particularly when the attack occurs at the ortho or para positions. nih.gov However, due to the strong inductive electron-withdrawing effect of the two fluorine atoms, the -OCHF₂ group is also a deactivating group, meaning it makes the ring less reactive towards electrophilic attack than benzene itself. innospk.com

In the bromination of 1-(difluoromethoxy)benzene, the formation of the para-isomer, this compound, is generally favored over the ortho-isomer. innospk.com This preference is largely due to steric hindrance; the para position is less sterically crowded than the ortho positions, which are adjacent to the substituent. A similar, and even stronger, para-directing effect is observed in the bromination of anisole (B1667542) (methoxybenzene), which can afford the para-bromo product almost exclusively under specific conditions. nih.gov

Achieving high regioselectivity is a primary goal in synthetic chemistry. nih.gov Various strategies have been developed to enhance the selective formation of one isomer over others. These can include the choice of brominating agent, solvent, temperature, and the use of specific catalysts or directing groups. nih.govorganic-chemistry.org For instance, methods like ortho-lithiation followed by reaction with a bromine source can provide access to specific isomers that are difficult to obtain through direct electrophilic substitution. organic-chemistry.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(difluoromethoxy)benzene |

| Iron(III) bromide |

| Hydrobromic acid |

| Dimethyl sulfoxide |

| Bromodimethylsulfonium bromide |

| Potassium Bromide |

| Sodium hypochlorite |

| Hydrogen Peroxide |

| Oxone |

| Vanadium pentoxide |

| Ammonium Bromide |

| Potassium Nitrate |

| N-bromosuccinimide |

| Alumina |

| Anisole (Methoxybenzene) |

Reactivity Profiles and Mechanistic Elucidations

Electronic Effects and Reactivity of the Difluoromethoxy Group

Recent studies using ¹⁹F NMR have quantified the inductive (σI) and resonance (σR) Hammett constants for the difluoro(methoxy)methyl group (CF₂OCH₃), a close analogue. The positive values obtained (σI = 0.22, σR = 0.07) confirm its character as a moderate electron acceptor through both inductive and resonance pathways. researchgate.netnuph.edu.ua

| Electronic Effect | Description |

| Inductive Effect (-I) | The highly electronegative fluorine atoms strongly withdraw electron density from the benzene (B151609) ring through the sigma bond framework. |

| Resonance Effect | The oxygen atom can donate a lone pair of electrons to the ring, but this is significantly diminished by the electron-withdrawing fluorine atoms. |

| Overall Effect | Moderately electron-withdrawing, deactivating the ring towards electrophilic attack. |

Dynamic Lipophilicity and Steric Considerations

The difluoromethoxy group is considered to impart "dynamic lipophilicity" to a molecule. nih.gov It can alter its lipophilicity based on the surrounding chemical environment through a simple rotation around the O–CF₂H bond, which has a low rotational energy barrier (ΔG‡ = 0.45 kcal mol⁻¹). nih.gov While generally considered a lipophilicity-enhancing group, the actual impact can vary, with experimental Δlog P(water-octanol) values ranging from -0.1 to +0.4 when comparing OCF₂H-substituted compounds to their OCH₃ counterparts. h1.coacs.orgnih.govbohrium.com

From a steric perspective, the difluoromethoxy group introduces moderate bulk. This steric hindrance can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions on the aromatic ring.

Hydrogen Bonding Interactions and Their Implications

A key feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor. h1.conih.govbohrium.combohrium.comnih.govresearchgate.net This arises from the polarization of the C-H bond due to the adjacent electron-withdrawing fluorine atoms. researchgate.net This hydrogen bonding capability is weaker than that of traditional donors like hydroxyl (OH) or thiol (SH) groups, but is comparable to that of thiophenol, aniline, and amine groups. h1.coacs.orgnih.govbohrium.combohrium.com This "lipophilic hydrogen bond donor" character allows it to act as a bioisostere for hydroxyl or thiol groups, potentially influencing intermolecular interactions and conformational preferences in biological systems. h1.conih.govnih.govresearchgate.net

Radical Chemistry in Difluoromethoxylation Pathways

The generation and subsequent reactions of the difluoromethoxy radical (OCF₂H•) are central to many synthetic routes involving the difluoromethoxy group.

Formation and Reactivity of the Difluoromethoxy Radical (OCF₂H•)

The difluoromethoxy radical is a key intermediate in the C-H difluoromethoxylation of aromatic compounds. nih.govrsc.org It can be generated under mild conditions using photoredox catalysis from specialized reagents. nih.govrsc.org Once formed, the OCF₂H• radical readily adds to arenes to form a difluoromethoxylated cyclohexadienyl radical intermediate. nih.govrsc.org This intermediate is then oxidized and deprotonated to yield the final difluoromethoxylated product. rsc.org The formation of the OCF₂H radical is crucial for the success of these reactions and is supported by radical trapping experiments. rsc.org

Comparison of CF₂H and CF₃ Radical Reactivity

The reactivity of the difluoromethyl radical (•CF₂H) differs significantly from that of the trifluoromethyl radical (•CF₃). While both are fluorinated radicals, •CF₂H exhibits nucleophilic character, similar to alkyl radicals. nih.govnih.gov In contrast, the •CF₃ radical is electrophilic. nih.govnih.gov This difference in polarity dictates their reactivity with heterocycles, where •CF₂H tends to attack electron-poor positions, while •CF₃ favors electron-rich sites. nih.gov This contrasting reactivity is attributed to the electronic effects of the fluorine atoms; while the inductive withdrawal of fluorine is significant in both, the third fluorine atom in •CF₃ appears to have a more profound effect, rendering it electrophilic. nih.govnih.gov

Reaction Mechanisms of Bromine Functionalization

The bromine atom on the 1-bromo-4-(difluoromethoxy)benzene ring is a versatile handle for further functionalization, primarily through electrophilic aromatic substitution. The synthesis of this compound itself typically involves the bromination of a difluoromethoxybenzene precursor. innospk.com

The mechanism of electrophilic bromination of a benzene ring involves the generation of a more electrophilic bromine species, often facilitated by a Lewis acid catalyst like FeBr₃. libretexts.orgyoutube.comkhanacademy.org This electrophile is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orglibretexts.org In the final step, a base removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated product. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The reaction proceeds via a two-step mechanism involving the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. fiveable.melibretexts.org The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring, yielding the substituted product. fiveable.melibretexts.org

The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the benzene ring. These substituents can be broadly classified as either activating or deactivating groups. masterorganicchemistry.com Activating groups donate electron density to the ring, increasing its nucleophilicity and thus the reaction rate, and typically direct incoming electrophiles to the ortho and para positions. brainly.inorganicchemistrytutor.com Conversely, deactivating groups withdraw electron density from the ring, decreasing its reactivity towards electrophiles, and generally direct incoming substituents to the meta position. masterorganicchemistry.comlibretexts.org

In the case of this compound, we must consider the directing effects of both the bromine atom and the difluoromethoxy group.

Bromine (-Br): Halogens are a unique class of substituents. Due to their high electronegativity, they are inductively electron-withdrawing, making the ring less reactive than benzene (deactivating). libretexts.orgyoutube.com However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. youtube.com This resonance effect, although weaker than the inductive effect, is sufficient to make halogens ortho, para-directors. libretexts.orgyoutube.com

Difluoromethoxy (-OCF₂H): The electronic nature of the difluoromethoxy group is critical in determining its influence on EAS. Research has shown that the difluoromethoxy group acts as a moderate electron-withdrawing substituent. nuph.edu.uanuph.edu.uaresearchgate.net This is attributed to the strong inductive effect of the two fluorine atoms. The Hammett constants, which are a measure of the electronic influence of a substituent, indicate that the difluoromethoxy group is an electron acceptor through both inductive (σI = 0.22) and resonance (σR = 0.07) effects. nuph.edu.ua The positive values for both constants confirm its deactivating nature. As a deactivating group that withdraws electrons through both induction and resonance, the difluoromethoxy group is expected to be a meta-director.

When both a bromine atom and a difluoromethoxy group are present on the benzene ring, as in this compound, their combined influence will direct the position of any further electrophilic substitution. The bromine atom at position 1 directs incoming electrophiles to positions 2, 4, and 6 (ortho and para). However, position 4 is already occupied by the difluoromethoxy group. The difluoromethoxy group at position 4 directs incoming electrophiles to positions 2 and 6 (meta to itself).

Interactive Table: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Bromo (-Br) | 1 | Deactivating (Inductive Withdrawal > Resonance Donation) | ortho, para |

| Difluoromethoxy (-OCF₂H) | 4 | Deactivating (Inductive and Resonance Withdrawal) | meta |

Radical and Oxidative Bromination Pathways

Radical bromination offers an alternative pathway for the halogenation of organic compounds. Unlike electrophilic bromination, which involves a polar mechanism, radical bromination proceeds via a free-radical chain reaction. wvu.edu This type of reaction is typically initiated by light or a radical initiator and often utilizes reagents like N-bromosuccinimide (NBS). wvu.eduyoutube.com

A key characteristic of radical bromination with reagents like NBS is its high selectivity for the substitution of hydrogen atoms at benzylic or allylic positions. wvu.edu The benzylic position is the carbon atom directly attached to a benzene ring. The stability of the resulting benzylic radical intermediate is the driving force for this selectivity.

In the case of this compound, there are no benzylic hydrogens. The carbon atom of the methoxy (B1213986) group is attached to two fluorine atoms and a hydrogen atom, and this group is connected to the benzene ring via an oxygen atom. Therefore, the typical pathway for radical bromination at a benzylic position is not available for this molecule.

While radical bromination of the aromatic ring itself is possible, it is generally less common and requires more forcing conditions than electrophilic bromination. Oxidative bromination, which can involve the in situ generation of an electrophilic bromine species from a bromide source and an oxidant, would likely follow the electrophilic substitution mechanism described in the previous section due to the high reactivity of the generated electrophile towards the aromatic ring.

Therefore, for this compound, electrophilic aromatic substitution is the more probable and well-defined pathway for further bromination over radical mechanisms under typical conditions.

Interactive Table: Comparison of Bromination Pathways for this compound

| Reaction Type | Reagents | Probable Reaction Site | Mechanistic Notes |

|---|---|---|---|

| Electrophilic Aromatic Bromination | Br₂, FeBr₃ | Positions 2 and 6 of the benzene ring | Proceeds via an arenium ion intermediate. The ring is deactivated by both substituents. |

| Radical Bromination | NBS, light/heat | No readily available site | The molecule lacks benzylic hydrogens, making typical radical bromination unlikely. |

Advanced Applications in Life Sciences and Materials Science

Medicinal Chemistry and Drug Discovery Research

The strategic incorporation of the 4-(difluoromethoxy)phenyl moiety, often derived from 1-bromo-4-(difluoromethoxy)benzene, has become a valuable tactic in modern medicinal chemistry. This structural motif imparts unique physicochemical properties that can favorably influence the biological activity and pharmacokinetic profile of drug candidates.

Impact on Metabolic Stability and Pharmacokinetic Properties

The difluoromethoxy group is recognized for its ability to enhance the metabolic stability of drug candidates. mdpi.comnih.gov This is largely attributed to the strength of the C-F bonds, which are more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) family compared to C-H bonds. researchgate.net By replacing metabolically labile groups, such as a methoxy (B1213986) group, with a difluoromethoxy group, medicinal chemists can block common sites of metabolism, leading to a longer half-life and improved oral bioavailability. scispace.com

Furthermore, the difluoromethoxy group can influence a molecule's lipophilicity, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. While the trifluoromethyl (-OCF3) group significantly increases lipophilicity, the difluoromethoxy (-OCHF2) group offers a more nuanced modification. It is less lipophilic than the -OCF3 group and can act as a hydrogen bond donor, which can be advantageous for optimizing both permeability and solubility. mdpi.comnih.gov

A notable example is the development of ABBV/GLPG-2222, a potent CFTR corrector. The inclusion of a 7-(difluoromethoxy) group on the chromane (B1220400) core was a key modification that contributed to its optimized ADME properties, particularly in terms of permeability and unbound clearance. acs.org This strategic substitution demonstrates the significant impact of the difluoromethoxy group on improving the developability of a drug candidate.

Enhancement of Cellular Membrane Permeability

The ability of a drug to permeate cellular membranes is crucial for reaching its intracellular target. The difluoromethoxy group can positively influence this property. mdpi.comnih.gov While it is an electron-withdrawing group, its impact on lipophilicity is more moderate compared to a trifluoromethoxy group. This balanced lipophilicity can be beneficial for achieving the optimal physicochemical properties required for passive diffusion across lipid bilayers. mdpi.com

Studies on cannabinol (B1662348) (CBN) derivatives have suggested that the incorporation of difluoromethoxy groups is anticipated to alter biological activities such as cellular membrane permeability. mdpi.com The ability of the -OCHF2 group to potentially engage in hydrogen bonding interactions at the membrane interface, while maintaining adequate lipophilicity, is a key consideration in its use for enhancing drug absorption and distribution. nih.gov

Bioisosteric Replacements in Drug Design

The 4-(difluoromethoxy)phenyl group serves as an effective bioisostere for other chemical moieties, most commonly the phenyl or substituted phenyl rings. acs.orgresearchgate.net Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

In the context of antimalarial drug discovery, the 4-(difluoromethoxy)phenyl group has been incorporated as a bioisosteric replacement for a phenyl group in a series of open-source antimalarials. acs.orgresearchgate.net The goal of such replacements is often to address issues like poor solubility or metabolic instability in a lead series. While the direct impact of the 4-(difluoromethoxy)phenyl group on metabolic stability was not explicitly detailed in this specific antimalarial study, the use of fluorinated motifs is a general strategy to mitigate metabolic liabilities. acs.org

The difluoromethyl group itself is considered a bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores. nih.gov This versatility allows for a broad range of applications in modifying lead compounds to achieve a more desirable biological and pharmacokinetic profile.

Development of Novel Therapeutic Agents and Bioactive Molecules

This compound is a key building block for the synthesis of a variety of novel therapeutic agents and bioactive molecules. innospk.com Its utility in cross-coupling reactions, such as Suzuki and Heck reactions, allows for the straightforward incorporation of the 4-(difluoromethoxy)phenyl moiety into complex molecular scaffolds. innospk.com

A significant example is the synthesis of a series of triazolopyrazine-based compounds for the treatment of malaria. In this research, 5-Chloro-3-(4-(difluoromethoxy)phenyl)- mdpi.cominnospk.comtriazolo[4,3-a]pyrazine was synthesized as a key intermediate in the development of potent antimalarial agents. acs.orgresearchgate.net

Another prominent example is the discovery of ABBV/GLPG-2222, a potent and orally bioavailable CFTR corrector for the treatment of cystic fibrosis. The synthesis of this compound involved the use of a precursor containing a 7-(difluoromethoxy)-3,4-dihydro-2H-chromene core, highlighting the importance of the difluoromethoxy group in achieving the desired therapeutic profile. acs.org

The following table summarizes the biological activity of a representative compound containing the 4-(difluoromethoxy)phenyl moiety:

| Compound | Target | Biological Activity (IC50) | Disease Area |

| 5-Chloro-3-(4-(difluoromethoxy)phenyl)- mdpi.cominnospk.comtriazolo[4,3-a]pyrazine derivative | Plasmodium falciparum | <100 nM | Malaria |

| ABBV/GLPG-2222 | CFTR | Potent Corrector | Cystic Fibrosis |

Enzyme Inhibition Studies and Target Interactions

The 4-(difluoromethoxy)phenyl group has been incorporated into molecules designed as enzyme inhibitors. The electronic properties of the difluoromethoxy group can influence the binding affinity of a molecule to its target enzyme.

In one study, a series of 2-difluoromethoxy-substituted estratriene sulfamates were synthesized and evaluated for their ability to inhibit tubulin polymerization and steroid sulfatase (STS). nih.gov The fluorinated bis-sulfamate derivative demonstrated potent anti-proliferative activity and was a very potent STS inhibitor, with an IC50 of 3.7 nM in whole JEG-3 cells. It also showed inhibitory activity against tubulin assembly. nih.gov

The table below presents the inhibitory activity of a selected 2-difluoromethoxy-substituted compound:

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Cell Line |

| 2-Difluoromethoxyestradiol-3,17-O,O-bis-sulfamate | Steroid Sulfatase (STS) | 3.7 nM | JEG-3 |

While not directly employing this compound, a study on novel bromophenol derivatives as inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE) provides relevant insights. The synthesized compounds showed potent inhibition of these enzymes, with Ki values in the nanomolar range, suggesting that brominated and methoxylated phenyl rings are valuable pharmacophores for the design of enzyme inhibitors. nih.gov

Agrochemical Research and Development

This compound also serves as an intermediate in the synthesis of modern agrochemicals. innospk.com The incorporation of fluorinated moieties, such as the difluoromethoxy group, into pesticides and herbicides is a common strategy to enhance their biological activity and stability in the environment. The properties that make this group advantageous in pharmaceuticals, such as increased metabolic stability, are also beneficial in agrochemicals, potentially leading to lower application rates and improved performance. innospk.com

Design of Herbicides and Pesticides with Improved Efficacy

The incorporation of fluorine atoms into active molecules is a widely recognized strategy in agrochemical design to enhance biological efficacy. This compound serves as a key building block in the synthesis of next-generation herbicides and pesticides. innospk.com The presence of the difluoromethoxy (-OCHF₂) group is particularly advantageous.

Fluorinated aromatic structures are sought after for creating agrochemicals with enhanced performance. innospk.com The difluoromethoxy group can increase the metabolic stability of a pesticide, meaning it is not broken down as quickly by the target organism or in the environment, potentially leading to a longer duration of action. Furthermore, this group's electronic properties can influence the molecule's ability to bind to its target site in the pest, thereby improving its potency. The lipophilicity, or ability to dissolve in fats and lipids, can also be fine-tuned by the inclusion of fluorine, which is a critical factor for the absorption and transport of the chemical within the target pest or plant. innospk.com

The compound's utility lies in its role as a halogenated intermediate, allowing chemists to introduce the vital difluoromethoxy-phenyl fragment into larger, more complex active ingredients through established synthetic routes like cross-coupling reactions. innospk.com

Materials Science and Functional Materials

In the realm of materials science, this compound is a versatile component used to construct advanced functional materials, modify polymer characteristics, and act as a precursor for cutting-edge carbon nanostructures. innospk.com

Role as Building Blocks for Advanced Structures

This compound is a pivotal intermediate in organic synthesis, primarily functioning as a building block for more complex and functional molecules. innospk.com Its structure allows it to participate in a variety of chemical reactions, most notably metal-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. These reactions are fundamental for forming new carbon-carbon bonds, enabling chemists to assemble elaborate molecular architectures. innospk.com

The bromine atom on the benzene (B151609) ring serves as a reactive handle, providing a site for these coupling reactions, while the difluoromethoxy group imparts unique electronic properties to the resulting material. This dual functionality makes it an excellent candidate for synthesizing components of advanced structures where specific thermal, electronic, or stability characteristics are required. innospk.com

Modification of Polymer Properties

The integration of this compound or its derivatives into polymer chains is a key method for modifying and enhancing polymer properties. Its incorporation can lead to materials with improved thermal stability and greater resistance to chemical and environmental degradation. innospk.com

The process often involves synthesizing a monomer containing the difluoromethoxybenzene moiety, which is then polymerized. Alternatively, polymers with reactive sites can be chemically modified with the compound. For example, research into side-chain liquid-crystalline polymers has demonstrated that polyethers can be chemically modified by attaching mesogenic (liquid-crystal-forming) units to the polymer backbone. researchgate.net By analogy, a functionalized derivative of this compound could be attached as a side group to a polymer chain, thereby altering the final material's properties, such as its liquid crystalline behavior, solubility, and thermal characteristics.

Precursors for Graphene Nanoribbons

Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit semiconductor properties, making them highly promising for next-generation nanoelectronics and optoelectronics. rsc.orglmpv.nl The "bottom-up" synthesis approach, which builds GNRs from small, precisely designed molecular precursors, allows for atomic-level control over their structure and electronic properties. researchgate.netnih.gov

Benzene derivatives are the fundamental starting materials for this bottom-up synthesis. rsc.orgrsc.org Rationally designed monomers, such as molecules based on the this compound framework, can be polymerized to form specific polyphenylene precursors. nih.gov These precursors are then subjected to a process of cyclodehydrogenation, which can be performed either in solution or on a surface, to "graphitize" and planarize them into structurally perfect GNRs. lmpv.nlnih.gov

The ability to chemically tailor the precursor molecules allows for the synthesis of GNRs with specific widths, edge structures, and even heteroatom doping, which in turn precisely dictates their electronic bandgap and other properties. nih.gov Therefore, this compound represents a class of precursor molecules that are essential for the production of these highly advanced and chemically precise nanomaterials. nih.govrsc.org

Interactive Data Table: Research Findings

| Section | Application/Role | Key Research Finding | Source Index |

| 4.2.1 | Design of Herbicides and Pesticides | The inclusion of fluorinated aromatic structures, derived from precursors like this compound, is used to enhance the biological activity of agrochemicals. | innospk.com |

| 4.3.1 | Building Blocks for Advanced Structures | It serves as a versatile intermediate in organic synthesis, participating in cross-coupling reactions to build more complex molecules for functional materials. | innospk.com |

| 4.3.2 | Modification of Polymer Properties | Incorporation into polymers can improve properties such as thermal stability and resistance to degradation. | innospk.com |

| 4.3.3 | Precursors for Graphene Nanoribbons | As a benzene derivative, it represents a class of molecular precursors for the bottom-up synthesis of atomically precise graphene nanoribbons (GNRs). | rsc.orgnih.govrsc.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for investigating molecular structure, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

DFT calculations are instrumental in mapping the pathways of chemical reactions. For a molecule like 1-bromo-4-(difluoromethoxy)benzene, which is a key intermediate in organic synthesis, DFT can be used to study the mechanisms of its important reactions, such as palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) and nucleophilic aromatic substitution. innospk.com

The process involves:

Locating Stationary Points: Calculating the geometries and energies of reactants, products, and any intermediates.

Finding Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a transition state correctly connects the reactant and product states.

For example, a DFT study on the photocatalytic reduction of 4-bromobenzaldehyde (B125591) demonstrated how the solvent environment dictates the reaction pathway, leading to either debromination or carbonyl reduction. nih.gov A similar approach for this compound could elucidate the step-by-step mechanism of its coupling reactions, detailing the oxidative addition, transmetalation, and reductive elimination steps and the structure of the catalytic intermediates involved.

The three-dimensional shape of a molecule (its conformation) is crucial to its reactivity and interactions. The difluoromethoxy group (-OCHF₂) attached to the benzene (B151609) ring has rotational freedom. Conformational analysis using DFT would involve systematically rotating the C-O bond and the C-H bond within the -OCHF₂ group to find the most stable (lowest energy) spatial arrangements.

Recent studies have highlighted that the difluoromethyl (CF₂H) group can act as a hydrogen bond donor, a property that can influence its preferred conformation and intermolecular interactions. rsc.org A computational analysis would reveal the energetic landscape, showing the energy penalties for non-preferred conformations. This is critical in drug design, where a molecule must adopt a specific shape to fit into a biological target.

The electronic nature of this compound governs its reactivity. The difluoromethoxy group is known to be electron-withdrawing, which influences the electron distribution across the benzene ring. innospk.com DFT calculations can quantify this effect by calculating various electronic properties and reactivity descriptors.

Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the bromine atom would be a site for electrophilic attack in coupling reactions.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the electron-withdrawing effect of the substituents.

| Descriptor | Definition | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Lowered by electron-withdrawing -OCHF₂ group |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by electron-withdrawing -OCHF₂ group |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences kinetic stability and electronic transitions |

| Chemical Hardness | Resistance to change in electron distribution | Related to the HOMO-LUMO gap |

| Electrophilicity Index | Propensity to accept electrons | Increased by electron-withdrawing groups |

Molecular Dynamics and Docking Studies

Given that this compound is a building block for active pharmaceutical ingredients (APIs), its derivatives are prime candidates for molecular docking and molecular dynamics (MD) simulations. innospk.com These methods are cornerstones of computer-aided drug design.

Molecular Docking: This technique predicts the preferred binding orientation of one molecule (a ligand, such as a drug candidate) to a second molecule (a receptor, usually a protein). Docking algorithms would be used to place derivatives of this compound into the active site of a target protein, scoring the interactions to estimate binding affinity. Studies on other bromo-functionalized compounds have successfully used docking to explain their biological activity. nih.govmdpi.com

Molecular Dynamics (MD): Following docking, MD simulations are used to study the stability and dynamics of the ligand-receptor complex over time. An MD simulation of a derivative of this compound bound to a protein would reveal how the complex behaves in a simulated physiological environment, confirming the stability of key interactions (like hydrogen bonds) and assessing the flexibility of the complex. nih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry can predict the outcome of unknown reactions. For this compound, DFT calculations could be employed to explore its reactivity in novel transformations beyond standard coupling reactions. By calculating the activation energies for different potential reaction pathways, chemists can predict which product is most likely to form (kinetic product) and which is the most stable (thermodynamic product).

For instance, the electron-withdrawing nature of the difluoromethoxy group deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. DFT could precisely predict the regioselectivity of such reactions, determining whether substitution is more favorable at the ortho or meta positions relative to the substituents. This predictive power accelerates the discovery of new synthetic methodologies and the creation of novel complex molecules.

Analytical Methodologies for Research and Development

Spectroscopic Characterization in Research

Spectroscopy is a fundamental tool for probing the molecular structure of 1-Bromo-4-(difluoromethoxy)benzene. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the compound's atomic arrangement and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be constructed.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms on the benzene (B151609) ring. The aromatic protons typically appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns revealing their positions relative to the bromo and difluoromethoxy substituents.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all carbon environments within the molecule. The carbon attached to the bromine atom, the carbons of the aromatic ring, and the carbon of the difluoromethoxy group will each exhibit distinct chemical shifts. For example, in a related compound, 1-bromo-4-butylbenzene, the carbon atoms of the benzene ring show signals at specific chemical shifts that help identify their positions. chemicalbook.com

¹⁹F NMR: Given the presence of two fluorine atoms in the difluoromethoxy group, ¹⁹F NMR is a powerful tool for confirming the structure. It provides a distinct signal for the fluorine nuclei, and the coupling between the fluorine and hydrogen atoms of the difluoromethoxy group (¹J-FH) is a key characteristic feature. In a similar compound, 4-(Difluoromethyl)-1,1'-biphenyl, the ¹⁹F NMR spectrum shows a doublet, and the yield can be determined by integration relative to an internal standard like hexafluorobenzene.

Table 1: Representative NMR Data for Aryl Fluorine Compounds

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 7.6 | Multiplet | - |

| ¹H (OCHF₂) | 6.5 - 7.5 | Triplet | JHF ≈ 73-75 |

| ¹³C (Aromatic) | 110 - 160 | - | - |

| ¹³C (OCHF₂) | 110 - 120 | Triplet | JCF ≈ 235-240 |

| ¹⁹F (OCHF₂) | -80 to -95 | Doublet | JFH ≈ 73-75 |

This table presents typical data and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. fiveable.me

Key characteristic absorption bands in the IR spectrum of this compound include:

C-H Stretching (Aromatic): Aromatic compounds typically show C-H stretching vibrations in the region of 3100-3000 cm⁻¹. researchgate.netlibretexts.org

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of absorptions in the 1600-1450 cm⁻¹ range. libretexts.org

C-O Stretching (Ether): The C-O-C ether linkage of the difluoromethoxy group will have a characteristic stretching band.

C-F Stretching: Strong absorptions corresponding to the carbon-fluorine bonds of the difluoromethoxy group are expected, typically in the 1350-1000 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond vibration is found in the lower frequency "fingerprint region" of the spectrum, generally between 650-395 cm⁻¹. researchgate.net

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined by analyzing the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. libretexts.org

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Absorption Region (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-O-C Stretch (Ether) | 1300 - 1000 | Strong |

| C-F Stretch | 1350 - 1000 | Strong |

| C-Br Stretch | 650 - 395 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to assess its purity. The molecular formula of this compound is C₇H₅BrF₂O, which corresponds to a molecular weight of approximately 223.01 g/mol . fishersci.comsigmaaldrich.com

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with a roughly 1:1 intensity ratio. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns in the mass spectrum can also provide further structural information.

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities. This allows for accurate monitoring of reaction progress and determination of the final product's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is well-suited for the analysis of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the identification and quantification of this compound and any impurities present in the sample. For instance, the NIST Chemistry WebBook contains GC-MS data for similar brominated aromatic compounds. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally sensitive compounds. nih.gov While this compound is amenable to GC-MS, LC-MS can also be employed, especially in the context of analyzing reaction mixtures or formulations where other non-volatile components may be present.

In LC-MS, the sample is dissolved in a suitable solvent and separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer for detection and identification. The use of HPLC with time-of-flight mass spectrometry (HPLC-TOF-MS/MS) has been shown to be effective in identifying and characterizing metabolites of similar compounds like 4-bromoaniline, aided by the distinct isotopic pattern of bromine. nih.gov

Advanced Techniques for In Situ Monitoring of Reactions

The real-time analysis of chemical reactions, often referred to as in situ or online monitoring, is a cornerstone of modern process development and research. This approach, a key component of Process Analytical Technology (PAT), aims to provide a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters on the reaction's progress. researchgate.netresearchgate.net For the synthesis and subsequent transformations of this compound, the ability to monitor the reaction mixture continuously without altering its state is invaluable. Traditional offline methods, such as chromatography, are often time-consuming and may not be suitable for detecting unstable or transient intermediates. researchgate.net In contrast, advanced spectroscopic techniques offer a non-invasive window into the reacting system, enabling real-time feedback and control. pnl.gov

The primary benefits of employing these advanced monitoring techniques include enhanced process safety, improved product quality and consistency, reduced reaction cycle times, and minimized waste generation. researchgate.net By tracking the concentration of reactants, products, and key intermediates as the reaction unfolds, chemists can ensure optimal reaction completion, identify potential side reactions, and generate robust data for process optimization and scale-up. researchgate.netresearchgate.net

Spectroscopy-based Process Analytical Technology (PAT) tools, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, have become particularly prominent. researchgate.net These methods are well-suited for in situ monitoring due to their ability to provide rich, continuous data streams that can be correlated with critical process parameters. pnl.gov Furthermore, the development of benchtop Nuclear Magnetic Resonance (NMR) spectrometers and flow-chemistry platforms integrated with various analytical tools has expanded the toolkit for real-time reaction analysis. nih.govrsc.org

Illustrative Application: Monitoring Halogen-Lithium Exchange

A pertinent example of in situ monitoring can be drawn from the study of halogen-lithium exchange reactions, a common transformation for aryl bromides like this compound. In a study on a similar aryl bromide, both Raman and FTIR spectroscopy were utilized to monitor the reaction progress in real-time. researchgate.netamericanpharmaceuticalreview.com

Raman Spectroscopy Monitoring:

Raman spectroscopy proved to be highly effective for monitoring the disappearance of the aryl bromide starting material. americanpharmaceuticalreview.com A distinct Raman band corresponding to the C-Br bond (at approximately 262 cm⁻¹) was identified in the starting material's spectrum. americanpharmaceuticalreview.com Upon the addition of the lithium reagent, the intensity of this band was observed to decrease, providing a direct measure of the consumption of the aryl bromide. americanpharmaceuticalreview.com Concurrently, the appearance and increase in intensity of a new band, associated with the newly formed lithiated species, could be tracked to monitor product formation. americanpharmaceuticalreview.com

The data obtained from such an experiment can be tabulated to show the reaction's progress over time.

| Reaction Time (minutes) | Aryl Bromide (Reactant) Signal Intensity (Arbitrary Units) | Lithiated Species (Product) Signal Intensity (Arbitrary Units) |

| 0 | 1.00 | 0.00 |

| 5 | 0.50 | 0.48 |

| 10 | 0.10 | 0.89 |

| 15 | 0.02 | 0.97 |

| 20 | <0.01 | 0.98 |

| 30 | <0.01 | 0.98 |

| This table is illustrative, based on trend data from analogous reactions of aryl bromides. The signal intensities are normalized for clarity. researchgate.netamericanpharmaceuticalreview.com |

This real-time trend analysis demonstrates the rapid nature of the halogen-lithium exchange, showing that the reaction is nearly instantaneous upon the addition of the reagent. americanpharmaceuticalreview.com Such data is crucial for determining the optimal addition time and temperature to control this often-exothermic reaction.

FTIR Spectroscopy Monitoring:

Similarly, in situ FTIR spectroscopy can be employed to monitor these reactions. For an aryl ether compound, a characteristic C-O stretching vibration can be monitored. researchgate.net While sometimes less straightforward than Raman due to overlapping signals, applying mathematical treatments like second-derivative analysis can enhance peak resolution and allow for clear tracking of reactant consumption and product formation. researchgate.net

Applicability to Other Key Reactions

These advanced monitoring techniques are broadly applicable to other significant reactions involving this compound:

Suzuki-Miyaura Coupling: In situ monitoring of Suzuki-Miyaura reactions is well-documented for various aryl bromides. mdpi.com Both Raman and FTIR can be used to track the disappearance of the C-Br band of the starting material and the appearance of signals corresponding to the new carbon-carbon bond or other vibrations in the biphenyl (B1667301) product. researchgate.netamericanpharmaceuticalreview.com Benchtop ¹⁹F NMR spectroscopy is particularly powerful for this substrate, as the difluoromethoxy group (-OCHF₂) provides a clear and distinct signal. Monitoring the shift in the ¹⁹F NMR spectrum would allow for precise, quantitative analysis of the conversion of the starting material to the coupled product in real-time. rsc.org

Grignard Reagent Formation: The formation of the Grignard reagent from this compound and magnesium can be monitored using in situ FTIR or Raman spectroscopy. The disappearance of the C-Br vibrational band would indicate the progress of the reaction. researchgate.netamericanpharmaceuticalreview.com NMR spectroscopy can also be a powerful tool to observe the formation of the organomagnesium species. researchgate.netcaltech.edu Real-time monitoring is especially critical for Grignard reactions to detect the reaction initiation and ensure a controlled reaction, preventing the accumulation of unreacted reagents which can lead to a hazardous exotherm. researchgate.net

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict charge distribution and nucleophilic/electrophilic sites. For difluoromethoxy derivatives, HOMO-LUMO gaps are typically ~5–6 eV, indicating moderate reactivity .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich (bromine) and electron-poor (aromatic ring) regions.

- Transition State Modeling : Simulates reaction pathways for bromine displacement or coupling reactions .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

- Flammability : Classified as a Category 3 flammable liquid (flash point: 33°C). Use spark-proof equipment and avoid open flames .

- Ventilation : Handle in a fume hood to prevent inhalation of vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in a cool, dry place away from oxidizing agents .

How can regioselectivity be controlled in elimination reactions involving this compound to form alkenes?

Q. Advanced

- Base Selection : Strong bases (e.g., KOtBu) promote β-elimination. Steric bulk in the base directs regioselectivity toward less hindered positions .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states for concerted E2 mechanisms.

- Temperature : Higher temperatures favor elimination over substitution. For example, heating at 80°C in THF with KOtBu yields 4-(difluoromethoxy)styrene .

What strategies are effective in designing analogs of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

Q. Advanced

- Bioisosteric Replacement : Substitute -OCF₂H with -OCF₃, -OCH₂F, or -SCH₃ to modulate lipophilicity (logP) and metabolic stability .

- Cross-Coupling Diversification : Use Suzuki-Miyaura coupling to introduce heteroaromatic or aliphatic groups at the bromine position .

- Pharmacophore Modeling : Identify critical substituents for target binding using docking studies with enzymes (e.g., cytochrome P450) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。